molecular formula C10H9FO3 B024296 Ethyl 2-(4-fluorophenyl)-2-oxoacetate CAS No. 1813-94-1

Ethyl 2-(4-fluorophenyl)-2-oxoacetate

Cat. No. B024296
CAS RN: 1813-94-1
M. Wt: 196.17 g/mol
InChI Key: RFKIEIUHZZILBI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 2-(4-fluorophenyl)-2-oxoacetate and related compounds often involves condensation reactions, cyclocondensation, or rearrangement processes. For instance, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was synthesized from ethyl 6-(4-bromophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate using ammonium acetate in glacial acetic acid, showcasing a typical synthesis route involving halogenated precursors and nucleophilic agents (Sapnakumari et al., 2014).

Molecular Structure Analysis

The molecular structure of ethyl 2-(4-fluorophenyl)-2-oxoacetate derivatives has been elucidated using various spectroscopic techniques, including FT-IR, UV-Visible, and X-ray diffraction. The crystal structure of these compounds can exhibit interesting features such as intramolecular hydrogen bonding and specific crystal packing patterns, which are crucial for understanding their chemical reactivity and physical properties (Sapnakumari et al., 2014).

Chemical Reactions and Properties

Ethyl 2-(4-fluorophenyl)-2-oxoacetate undergoes various chemical reactions, including Knoevenagel condensation, which is often used to synthesize more complex organic structures. These reactions are facilitated by the presence of the fluorophenyl group, which can influence the electronic properties of the molecule and thus its reactivity (Kumar et al., 2016).

Scientific Research Applications

  • It is utilized in chemical research to study O-hole tetrel bonding interactions in triazole derivatives (Ahmed et al., 2020).

  • The compound is important for synthesis, characterization, and studying the crystal structure of related compounds (Sapnakumari et al., 2014).

  • It plays a role in the formal synthesis of the cognitive enhancer T-588 (Li et al., 2011).

  • This compound is used in synthesizing fluorine-containing compounds (Fokin et al., 2005).

  • Its planar structure and E configuration make it significant in scientific studies (Kang, 2011).

  • A novel molecule derived from it shows potent acetylcholinesterase inhibition, useful for drug development (Nemani et al., 2018).

  • It acts as a protein-tyrosine phosphatase 1B inhibitor with hypoglycemic activity (Navarrete-Vázquez et al., 2012).

  • The compound provides access to the key intermediate of the antiemetic drug aprepitant (Wang, 2015).

  • It is a high affinity ligand for the dopamine transporter with significant selectivity (Prisinzano et al., 2002).

  • The compound causes regression of chemically induced skin papillomas in mice (Chan et al., 1982).

  • It has shown anticancer activity against human breast cancer cells (Ragavan et al., 2020).

  • This compound demonstrates high inhibition activities as a mixed type inhibitor for mild steel corrosion (Lgaz et al., 2017).

  • It exhibits potent cytotoxic activity and inhibitory action towards VEGFR-2 and EGFR tyrosine kinases (Riadi et al., 2021).

  • Ethyl 2-(4-fluorophenyl)-2-oxoacetate shows potent cytotoxic properties and effects against subcutaneous colon 38 tumors in mice (Deady et al., 2005).

  • Fluorine substitution on its acyl group can make ester-type anticancer prodrugs more specific to cancer cells (Yamazaki et al., 1996).

  • A related compound, ethyl 2-(2,6-dioxocyclohexyl)-2-oxoacetate, has antimicrobial activity (Ghelani et al., 2017).

  • Substituted thiophenes, derived from ethyl 2-(4-fluorophenyl)-2-oxoacetate, have diverse applications in material science, pharmaceuticals, and electronic devices (Nagaraju et al., 2018).

  • Its derivatives have been synthesized, characterized, and screened for brine shrimp cytotoxicity assay (Ahmed et al., 2016).

  • Ethyl chloroacetate, a related compound, reacts with Grignard reagents to produce various products (Ando, 1959).

  • A method has been developed to determine the sulfone fungicide JHXJZ, which contains ethyl 2-(4-fluorophenyl)-2-oxoacetate, in trace amounts in tomato and soil (Linghu et al., 2015).

properties

IUPAC Name

ethyl 2-(4-fluorophenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKIEIUHZZILBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40446044
Record name ethyl 2-(4-fluorophenyl)-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-fluorophenyl)-2-oxoacetate

CAS RN

1813-94-1
Record name ethyl 2-(4-fluorophenyl)-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(4-fluorophenyl)-2-oxoacetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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